Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
CAS No.: 1258639-20-1
VCID: VC4076511
Molecular Formula: C9H16ClF2NO3
Molecular Weight: 259.68
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride is a fluorinated organic compound that has garnered significant attention in scientific research due to its unique structural features and potential applications. This compound combines a piperidine ring with a difluoroacetate moiety, which is crucial for its biological interactions and chemical properties. SynthesisThe synthesis of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride involves the reaction of 4-hydroxypiperidine with ethyl 2,2-difluoroacetate under basic conditions. This reaction proceeds through nucleophilic substitution, where the hydroxyl group of the piperidine attacks the carbonyl carbon of the difluoroacetate. Chemical Reactions and TransformationsEthyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. Types of Reactions
Major Products
Biological Activity and Potential ApplicationsEthyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride exhibits potential biological activities due to its unique structure. Therapeutic Applications
Research Findings
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CAS No. | 1258639-20-1 | ||||||||||||||||||||||||||||
Product Name | Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride | ||||||||||||||||||||||||||||
Molecular Formula | C9H16ClF2NO3 | ||||||||||||||||||||||||||||
Molecular Weight | 259.68 | ||||||||||||||||||||||||||||
IUPAC Name | ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate;hydrochloride | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H | ||||||||||||||||||||||||||||
Standard InChIKey | HICGMPDLABCCNN-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl | ||||||||||||||||||||||||||||
Canonical SMILES | CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl | ||||||||||||||||||||||||||||
PubChem Compound | 132372590 | ||||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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